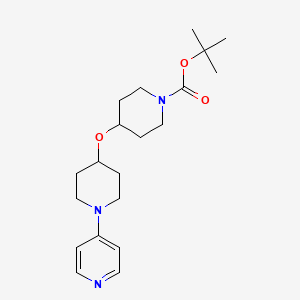

tert-Butyl 4-((1-(pyridin-4-yl)piperidin-4-yl)oxy)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-((1-(pyridin-4-yl)piperidin-4-yl)oxy)piperidine-1-carboxylate is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have a wide range of applications in the field of biochemistry and pharmacology. In

Scientific Research Applications

Oxidative Stress in Blood of HIV Infected Patients

Research by Repetto et al. (1996) investigated oxidative stress in human erythrocytes among HIV patients, revealing increased oxidative stress with the progression of the disease. This study emphasizes the role of oxidative mechanisms in HIV infection and suggests the potential of antioxidant therapies (Repetto et al., 1996).

Urinary Levels of Tobacco-Specific Nitrosamine Metabolites

Yuan et al. (2009) conducted a study on the association between urinary levels of tobacco-specific nitrosamine metabolites and lung cancer risk, providing insights into the carcinogenic effects of tobacco-specific nitrosamines in humans (Yuan et al., 2009).

Synthetic Phenolic Antioxidants in Urine

Wang and Kannan (2019) analyzed synthetic phenolic antioxidants (SPAs) like butylated hydroxytoluene in urine samples, discussing human exposure to these chemicals widely used in consumer products (Wang & Kannan, 2019).

Environmental Exposure to Pesticides

Babina et al. (2012) explored the environmental exposure of preschool children to organophosphorus and pyrethroid pesticides in South Australia, highlighting the widespread exposure and the need for public health policies to address this issue (Babina et al., 2012).

Human Metabolism and Excretion Kinetics

Scherer et al. (2017) studied the metabolism and excretion kinetics of the fragrance lysmeral in humans, providing a basis for biomonitoring exposure to this widely used fragrance compound (Scherer et al., 2017).

properties

IUPAC Name |

tert-butyl 4-(1-pyridin-4-ylpiperidin-4-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3/c1-20(2,3)26-19(24)23-14-8-18(9-15-23)25-17-6-12-22(13-7-17)16-4-10-21-11-5-16/h4-5,10-11,17-18H,6-9,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZAUOUVATUDQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2642389.png)

![benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether](/img/structure/B2642390.png)

![5-[1-(2-Amino-4-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2642391.png)

![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2642393.png)

![N-[cyano(2-fluorophenyl)methyl]-5-ethylfuran-2-carboxamide](/img/structure/B2642395.png)

![1-[5-(4-Bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2642397.png)

![Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2642400.png)